molecular formula C5H8N2O2S B12335287 5-(Hydroxymethyl)-2-sulfanylidene-1,3-diazinan-4-one

5-(Hydroxymethyl)-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12335287
M. Wt: 160.20 g/mol
InChI Key: UXWUTAJTWXEQLZ-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-sulfanylidene-1,3-diazinan-4-one is a chemical compound with a unique structure that includes a hydroxymethyl group, a sulfanylidene group, and a diazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of 5-hydroxymethylfurfural with sulfur-containing reagents under specific conditions. One common method involves the use of sulfuric acid as a catalyst to facilitate the reaction . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Hydroxymethyl)-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanylidene group can engage in redox reactions. These interactions can modulate various biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

5-(hydroxymethyl)-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C5H8N2O2S/c8-2-3-1-6-5(10)7-4(3)9/h3,8H,1-2H2,(H2,6,7,9,10)

InChI Key

UXWUTAJTWXEQLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=S)N1)CO

Origin of Product

United States

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